molecular formula C21H26ClN3O3 B4558441 N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B4558441
M. Wt: 403.9 g/mol
InChI Key: RNSDBOAOAHAEOS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemically synthesized molecules that exhibit a range of biological activities, primarily due to their interaction with various receptors in the nervous system. Such compounds are typically synthesized for the purpose of studying their binding affinity and selectivity towards specific receptors, which can inform potential therapeutic applications.

Synthesis Analysis

Synthesis of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide involves complex organic reactions, often starting with the formation of a piperazine backbone which is then functionalized with various aromatic and aliphatic groups through reactions such as cyclocondensation, chloroacetylation, and aminolysis (Zhang, Wen, Tang, & Li, 2007). These steps are crucial for introducing specific functional groups that dictate the compound's affinity and selectivity towards biological targets.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like IR, 1H NMR, and X-ray diffraction methods. The structure often features a central piperazine ring attached to various substituents, including methoxyphenyl and ethoxyphenyl groups. These structures exhibit distinct geometrical configurations, affecting their interaction with biological molecules (Zhang et al., 2007).

Scientific Research Applications

Antihistamine Research

  • Cetirizine , a piperazine antihistamine, is a principal human metabolite of hydroxyzine and a selective H1 histamine receptor antagonist. It has been effective in treating urticaria and allergic rhinitis, showcasing the importance of structural features similar to those in the specified compound for therapeutic applications (Arlette, 1991).

Herbicide Metabolism

  • The metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes has been studied, indicating a complex metabolic pathway that could involve similar compounds. Such studies can help understand the environmental and health impacts of related chemical structures (Coleman et al., 2000).

Synthetic Chemistry and Medicinal Applications

  • Research into the synthesis of novel compounds derived from natural products like visnaginone and khellinone, leading to anti-inflammatory and analgesic agents, demonstrates the broad potential of incorporating specific functional groups into medicinal chemistry (Abu‐Hashem et al., 2020).

Environmental Chemistry

  • Studies on the adsorption, bioactivity, and soil tests for herbicides, including acetochlor, highlight the environmental behavior of such compounds, which may share physicochemical properties with the specified molecule. Understanding these properties can aid in assessing the environmental fate of related chemicals (Weber & Peter, 1982).

Enzyme Inhibitory Activities

  • The development of enzyme inhibitors , such as those targeting carbonic anhydrase or acetylcholinesterase, through the synthesis of specific amide derivatives, showcases the application of structural motifs present in the compound of interest for therapeutic purposes (Virk et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-3-28-20-7-5-4-6-18(20)25-12-10-24(11-13-25)15-21(26)23-17-14-16(22)8-9-19(17)27-2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSDBOAOAHAEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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